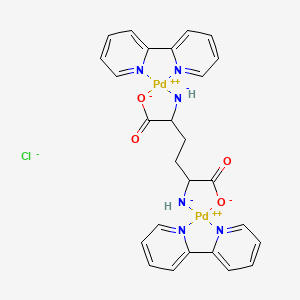
2,5-Diaminohexanedioate,palladium,2-pyridin-2-ylpyridine,dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diaminohexanedioate,palladium,2-pyridin-2-ylpyridine,dichloride is a complex compound that includes palladium as a central metal ion coordinated with 2,5-diaminohexanedioate and 2-pyridin-2-ylpyridine ligands. This compound is primarily used in research and industrial applications due to its unique chemical properties and potential catalytic activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diaminohexanedioate,palladium,2-pyridin-2-ylpyridine,dichloride typically involves the coordination of palladium with 2,5-diaminohexanedioate and 2-pyridin-2-ylpyridine ligands. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the coordination process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar coordination chemistry techniques used in laboratory settings. The scalability of these methods would depend on the availability of raw materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions
2,5-Diaminohexanedioate,palladium,2-pyridin-2-ylpyridine,dichloride can undergo various chemical reactions, including:
Oxidation: The palladium center can be oxidized, altering its oxidation state and potentially changing the compound’s reactivity.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: Ligand substitution reactions are common, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and specific solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction could produce palladium(0) species. Substitution reactions typically result in new palladium complexes with different ligands.
科学研究应用
2,5-Diaminohexanedioate,palladium,2-pyridin-2-ylpyridine,dichloride has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as Suzuki-Miyaura and Heck reactions.
Biology: Investigated for its potential biological activities, including anti-fibrotic properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in industrial processes that require efficient and selective catalysts.
作用机制
The mechanism of action for 2,5-Diaminohexanedioate,palladium,2-pyridin-2-ylpyridine,dichloride involves the coordination of palladium with its ligands, which facilitates various catalytic processes. The palladium center acts as a catalyst by providing a site for chemical reactions to occur, often involving the activation of substrates and the formation of new chemical bonds. Molecular targets and pathways involved in these processes depend on the specific reactions being catalyzed .
相似化合物的比较
Similar Compounds
2,5-Diaminohexanedioate,platinum,2-pyridin-2-ylpyridine,dichloride: Similar structure but with platinum instead of palladium.
2-(Pyridin-2-yl)pyrimidine derivatives: Similar ligands but different central metal ions.
Uniqueness
2,5-Diaminohexanedioate,palladium,2-pyridin-2-ylpyridine,dichloride is unique due to its specific combination of ligands and the palladium center, which provides distinct catalytic properties and reactivity compared to similar compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use .
属性
分子式 |
C26H24ClN6O4Pd2- |
|---|---|
分子量 |
732.8 g/mol |
IUPAC 名称 |
2,5-bis(azanidyl)hexanedioate;palladium(2+);2-pyridin-2-ylpyridine;chloride |
InChI |
InChI=1S/2C10H8N2.C6H10N2O4.ClH.2Pd/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;7-3(5(9)10)1-2-4(8)6(11)12;;;/h2*1-8H;3-4,7-8H,1-2H2,(H,9,10)(H,11,12);1H;;/q;;-2;;2*+2/p-3 |
InChI 键 |
ROCRUCDGBFVMFD-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(C(=O)[O-])[NH-])C(C(=O)[O-])[NH-].[Cl-].[Pd+2].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


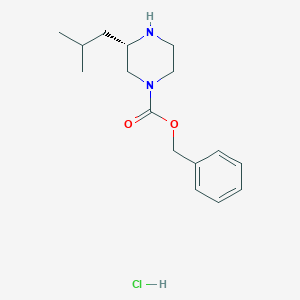
![1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13091106.png)
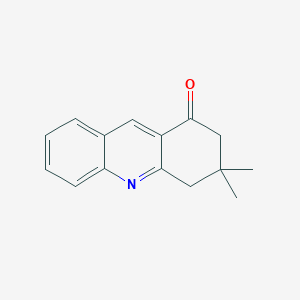
![7-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)-6-methoxybenzo[D][1,2,3]triazin-4-amine](/img/structure/B13091116.png)
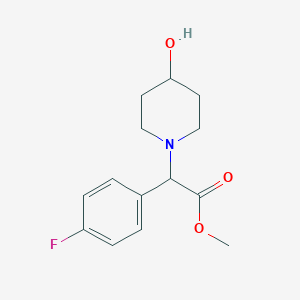
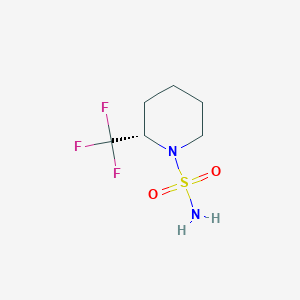
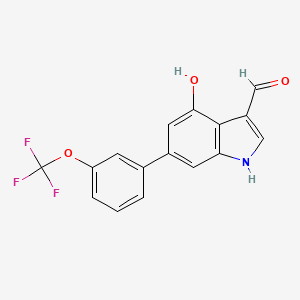
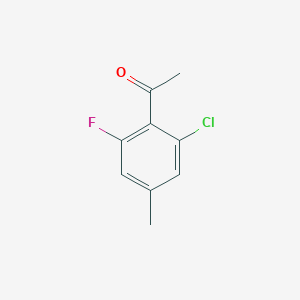
![5-methoxy-1-N,1-N-dimethyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine;hydrochloride](/img/structure/B13091140.png)
![4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B13091156.png)
![2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole](/img/structure/B13091158.png)
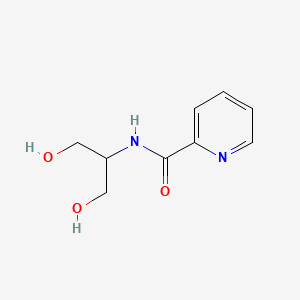
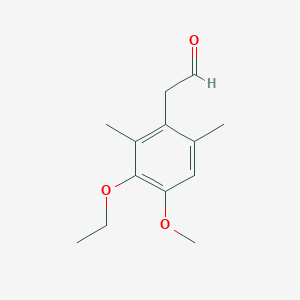
![2-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13091189.png)
